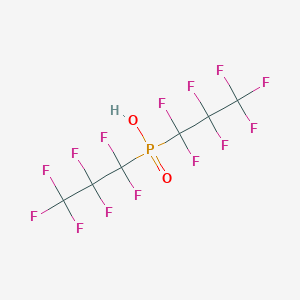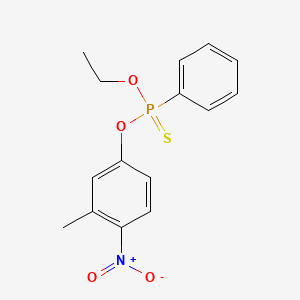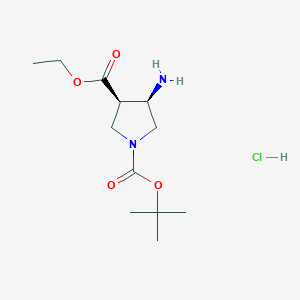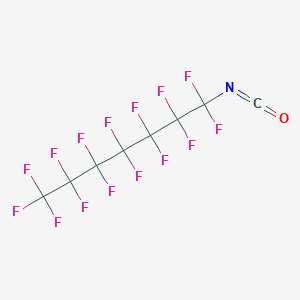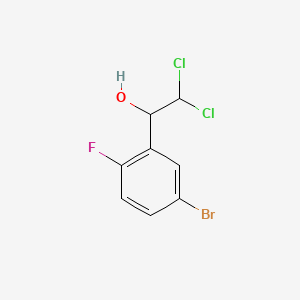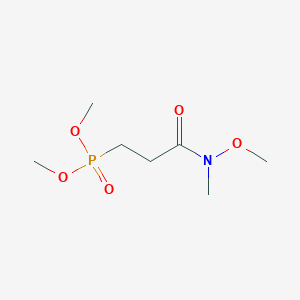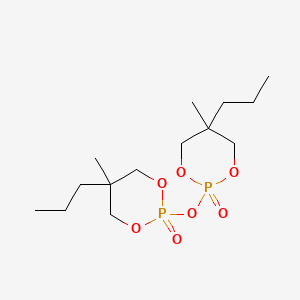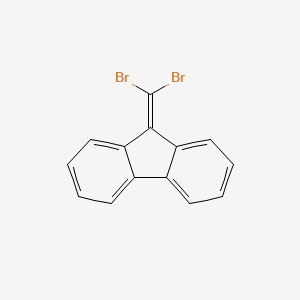
Fto-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fto-IN-5 is a small molecule inhibitor targeting the fat mass and obesity-associated protein (FTO). FTO is an RNA demethylase that plays a crucial role in the regulation of gene expression through the removal of N6-methyladenosine (m6A) modifications from RNA. Dysregulation of FTO has been implicated in various diseases, including cancer and metabolic disorders. This compound has emerged as a promising compound for studying the biological functions of FTO and for potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fto-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification methods. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Fto-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within this compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Fto-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of FTO inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of FTO in RNA metabolism and gene expression.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with FTO dysregulation, such as cancer and obesity.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying FTO modulators.
Mécanisme D'action
Fto-IN-5 exerts its effects by binding to the active site of FTO, thereby inhibiting its demethylase activity. This inhibition prevents the removal of m6A modifications from RNA, leading to altered gene expression and cellular functions. The molecular targets of this compound include the catalytic domain of FTO, and the pathways involved may include those related to RNA stability, translation, and splicing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhein: Another FTO inhibitor with a different chemical structure but similar inhibitory effects.
IOX-3: An α-ketoglutarate-competitive inhibitor that targets FTO and other dioxygenases.
Xanthine Derivatives: Compounds that inhibit FTO in an L-ascorbic acid-dependent manner.
Uniqueness of Fto-IN-5
This compound is unique due to its high specificity and potency in inhibiting FTO compared to other similar compounds. Its distinct chemical structure allows for selective binding to the FTO active site, making it a valuable tool for studying FTO-related biological processes and for potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H18Cl2N6O6 |
|---|---|
Poids moléculaire |
545.3 g/mol |
Nom IUPAC |
(E)-4-[2-[4-[3,5-dichloro-2-methyl-4-(2-nitroanilino)anilino]pyridine-3-carbonyl]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C23H18Cl2N6O6/c1-12-17(10-14(24)22(21(12)25)28-16-4-2-3-5-18(16)31(36)37)27-15-8-9-26-11-13(15)23(35)30-29-19(32)6-7-20(33)34/h2-11,28H,1H3,(H,26,27)(H,29,32)(H,30,35)(H,33,34)/b7-6+ |
Clé InChI |
LIJIAAXHNOJKMP-VOTSOKGWSA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1NC2=C(C=NC=C2)C(=O)NNC(=O)/C=C/C(=O)O)Cl)NC3=CC=CC=C3[N+](=O)[O-])Cl |
SMILES canonique |
CC1=C(C(=C(C=C1NC2=C(C=NC=C2)C(=O)NNC(=O)C=CC(=O)O)Cl)NC3=CC=CC=C3[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


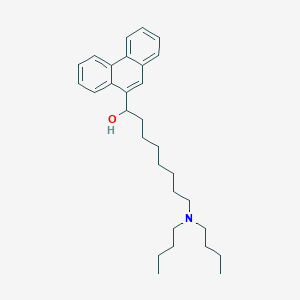
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)


